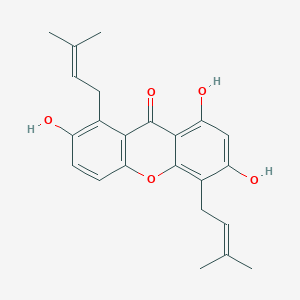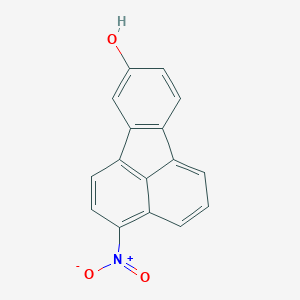
3-Nitrofluoranthen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrofluoranthen-9-ol is a fluorescent dye that is commonly used in scientific research. It is a derivative of fluorene and is often used to label proteins and nucleic acids. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and genetics.
Mechanism of Action
The mechanism of action of 3-Nitrofluoranthen-9-ol involves its ability to bind to proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy or spectroscopy. The binding of 3-Nitrofluoranthen-9-ol to DNA can also result in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
3-Nitrofluoranthen-9-ol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not affect cell viability. However, it is important to note that the concentration and duration of exposure to this compound can affect its toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Nitrofluoranthen-9-ol in lab experiments is its high sensitivity and specificity. It can be used to label specific proteins and nucleic acids with high accuracy. Another advantage is its ease of use and compatibility with various experimental conditions.
One of the limitations of using 3-Nitrofluoranthen-9-ol is its cost. It is a relatively expensive compound, which can limit its use in some experiments. Another limitation is its photobleaching properties, which can result in a loss of fluorescence signal over time.
Future Directions
For the use of 3-Nitrofluoranthen-9-ol include the development of new labeling techniques, live-cell imaging experiments, and the discovery of new fluorescent dyes.
Synthesis Methods
The synthesis of 3-Nitrofluoranthen-9-ol involves the nitration of fluorenol. The reaction is carried out in the presence of a nitric acid and sulfuric acid mixture. The product is then purified by column chromatography to obtain pure 3-Nitrofluoranthen-9-ol. The yield of this synthesis method is generally high, and the purity of the product is also excellent.
Scientific Research Applications
3-Nitrofluoranthen-9-ol is widely used as a fluorescent probe in various scientific research applications. It is used to label proteins and nucleic acids to study their structure and function. It is also used in fluorescence microscopy to visualize cellular structures and processes. In addition, this compound is used in DNA sequencing and genotyping.
properties
CAS RN |
115664-59-0 |
|---|---|
Product Name |
3-Nitrofluoranthen-9-ol |
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-11-2-1-3-13-15(17(19)20)7-6-12(16(11)13)14(10)8-9/h1-8,18H |
InChI Key |
VTHBPJUVHANJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
Other CAS RN |
115664-59-0 |
synonyms |
3-Nitrofluoranthen-9-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



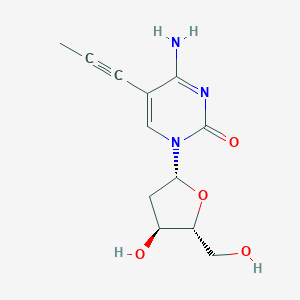
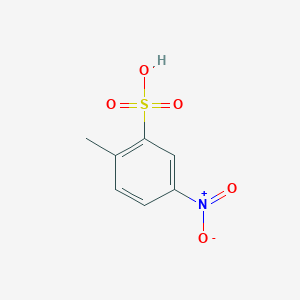
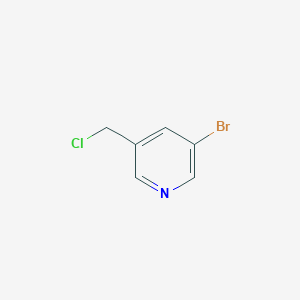


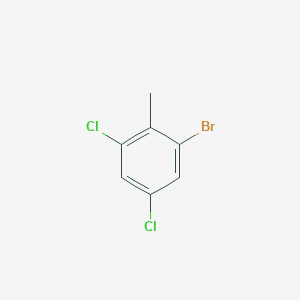

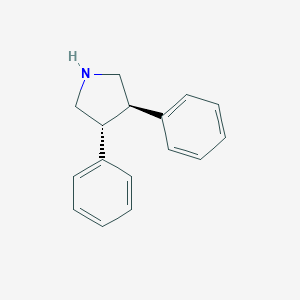
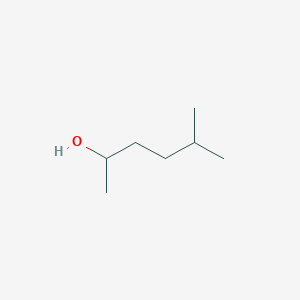
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)



